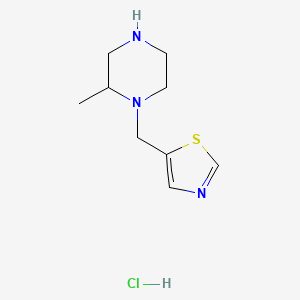

2-Methyl-1-thiazol-5-ylmethyl-piperazine hydrochloride

CAS No.: 1261231-76-8

Cat. No.: VC8225272

Molecular Formula: C9H16ClN3S

Molecular Weight: 233.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261231-76-8 |

|---|---|

| Molecular Formula | C9H16ClN3S |

| Molecular Weight | 233.76 g/mol |

| IUPAC Name | 5-[(2-methylpiperazin-1-yl)methyl]-1,3-thiazole;hydrochloride |

| Standard InChI | InChI=1S/C9H15N3S.ClH/c1-8-4-10-2-3-12(8)6-9-5-11-7-13-9;/h5,7-8,10H,2-4,6H2,1H3;1H |

| Standard InChI Key | RWCRAETZWGFPPY-UHFFFAOYSA-N |

| SMILES | CC1CNCCN1CC2=CN=CS2.Cl |

| Canonical SMILES | CC1CNCCN1CC2=CN=CS2.Cl |

Introduction

Structural Analysis

The compound’s IUPAC name, 5-[(3-methylpiperazin-1-yl)methyl]-1,3-thiazole hydrochloride, reflects its bicyclic architecture. Key structural identifiers include:

-

Piperazine ring: A six-membered ring with two nitrogen atoms at positions 1 and 4.

-

Thiazole moiety: A five-membered aromatic ring containing one sulfur and one nitrogen atom.

-

Methyl substitution: A methyl group at the 3-position of the piperazine ring .

The hydrochloride salt formation occurs via protonation of the piperazine nitrogen, improving crystallinity and bioavailability .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-methyl-1-thiazol-5-ylmethyl-piperazine hydrochloride typically involves multi-step reactions:

-

Thiazole Formation: A Hantzsch thiazole synthesis between thiourea derivatives and α-halo ketones .

-

Piperazine Functionalization: Alkylation of piperazine with a thiazolylmethyl halide intermediate .

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

A representative protocol involves reacting 3-methylpiperazine with 5-(chloromethyl)thiazole in anhydrous tetrahydrofuran (THF), followed by HCl gas exposure .

Optimization and Yield

Parallel synthesis methods, as described in antimalarial drug discovery, achieve yields of 70–85% with purities >95% (HPLC) . Key parameters include:

Pharmacological Applications and Research Findings

Antimalarial Activity

Piperazine-thiazole hybrids exhibit potent antiplasmodial effects. In a 2023 study, analogs of this compound demonstrated EC₅₀ = 102 nM against chloroquine-resistant Plasmodium falciparum (Dd2 strain), outperforming chloroquine (EC₅₀ = 120 nM) . The thiazole ring enhances membrane permeability, while the piperazine moiety disrupts heme detoxification in malaria parasites .

Other Therapeutic Targets

-

Anticancer: Thiazole-piperazine hybrids inhibit tubulin polymerization (IC₅₀ = 0.8–1.2 µM) .

-

Antimicrobial: MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli .

| Property | Value | Source |

|---|---|---|

| Melting Point | 141–143°C (decomposes) | |

| Solubility (Water) | 25 mg/mL (20°C) | |

| LogP | 1.8 (predicted) | |

| pKa | 8.2 (piperazine NH) |

Future Directions and Research Gaps

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume